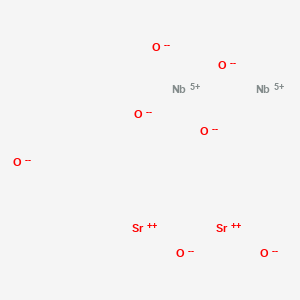
3-(4-Carbamoylpiperidin-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(4-Carbamoylpiperidin-1-yl)propanoic acid involves complex organic reactions. For instance, a study by Zhuravel et al. (2005) details the solution-phase synthesis of a combinatorial library involving a core structure similar to 3-(4-Carbamoylpiperidin-1-yl)propanoic acid, highlighting the methodological advancements in synthesizing such compounds (Zhuravel, Kovalenko, Vlasov, & Chernykh, 2005).
Molecular Structure Analysis
The molecular structure of related compounds provides insights into their potential biological activity and interaction mechanisms. Kumarasinghe et al. (2009) performed regiospecific syntheses and unambiguous structure determination through single-crystal X-ray analysis, emphasizing the significance of precise molecular structure elucidation in understanding the compound's properties and reactivity (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
The reactivity and chemical properties of 3-(4-Carbamoylpiperidin-1-yl)propanoic acid derivatives are key areas of research. Investigations into compounds with similar structures reveal insights into their potential as biological agents or in material science. For example, the study of various derivatives synthesized through discovery strategies for balancing target-based and phenotypic screenings sheds light on the analgesic activities of these compounds, highlighting the importance of chemical modifications in achieving desired biological effects (Chae et al., 2012).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, play crucial roles in the compound's applicability in different domains. Dey et al. (2004) explored the formation of ionic columns through interactions in a molecular complex, illustrating how physical properties can influence the compound's stability and reactivity (Dey, Desiraju, Mondal, & Howard, 2004).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards other chemicals, determine the compound's utility in synthesis and its behavior in biological systems. Mokale et al. (2010) synthesized a series of derivatives and screened them for anti-inflammatory activity, demonstrating the impact of chemical properties on biological outcomes (Mokale, Shinde, Elgire, Sangshetti, & Shinde, 2010).
Wissenschaftliche Forschungsanwendungen
Application 1: Inhibition of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction
- Summary of Application : The β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI) is a potential target for the suppression of hyperactive Wnt/β-catenin signaling that is vigorously involved in cancer initiation and development .
Application 2: Anticoagulant
- Summary of Application : The piperidine nucleus, which is a part of the “3-(4-Carbamoylpiperidin-1-yl)propanoic acid” structure, is used in the synthesis of various drugs. One such application is in the development of anticoagulants .
Application 3: Factor IIa Inhibition
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-carbamoylpiperidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c10-9(14)7-1-4-11(5-2-7)6-3-8(12)13/h7H,1-6H2,(H2,10,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCWBIQTSONMFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602580 |
Source


|
| Record name | 3-(4-Carbamoylpiperidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Carbamoylpiperidin-1-yl)propanoic acid | |
CAS RN |
915922-36-0 |
Source


|
| Record name | 3-(4-Carbamoylpiperidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














